1-Bromo-1-chloroethane

Übersicht

Beschreibung

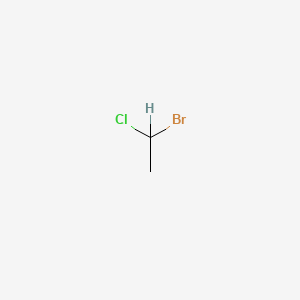

1-Bromo-1-chloroethane is an organohalogen compound with the molecular formula C2H4BrCl. It is a colorless liquid at room temperature and is known for its use as a solvent and intermediate in organic synthesis . The compound is also referred to as ethane, 1-bromo-1-chloro-.

Vorbereitungsmethoden

1-Bromo-1-chloroethane can be synthesized through several methods:

Halogenation of Ethane: Ethane can be subjected to halogenation using bromine and chlorine in the presence of a catalyst. This method involves the substitution of hydrogen atoms in ethane with bromine and chlorine atoms.

Dehydrohalogenation: Another method involves the dehydrohalogenation of 1,1-dibromoethane or 1,1-dichloroethane.

Industrial production methods often involve the controlled halogenation of ethane, ensuring the selective substitution of hydrogen atoms with bromine and chlorine.

Analyse Chemischer Reaktionen

Substitution Reactions

1-Bromo-1-chloroethane can undergo nucleophilic substitution reactions where either the bromine or the chlorine atom is replaced by a nucleophile. Common nucleophiles include sodium hydroxide (

), potassium cyanide (

), and ammonia (

). Paul Walden's work in 1896 highlighted the significance of nucleophilic substitution reactions in alkyl halides, demonstrating inversion of configuration at the chiral center during such reactions .

Elimination Reactions

The compound can undergo dehydrohalogenation to form alkenes. Treatment with a strong base, such as sodium ethoxide (

), can lead to the formation of ethene (

).

Oxidation and Reduction

While less common, this compound can be oxidized or reduced under specific conditions to form various products. The specific products depend on the reagents and conditions used.

Reaction Thermochemistry

This compound participates in several thermochemical reactions, including dehydrohalogenation .

| Reaction | ΔrH° (kJ/mol) | Method | Comment |

|---|---|---|---|

text| 83.3 ± 0.8 | Eqk | gas phase; Dehydrohalogenation |

|

| 66. ± 2. | Eqk | gas phase; Dehydrohalogenation |

|

| 7.9 ± 0.4 | Eqk | gas phase; Dehydrohalogenation |

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

- Organic Synthesis 1-Bromo-1-chloroethane serves as a crucial intermediate in synthesizing more complex organic compounds . Its reactivity makes it a valuable building block in organic chemistry.

- Solvent The compound is used as a solvent in various chemical reactions because of its ability to dissolve a wide range of substances .

- Fumigant this compound has been used as a fumigant in agricultural and industrial settings .

Chemical Reactions

This compound undergoes various chemical reactions:

- Substitution Reactions It can undergo nucleophilic substitution reactions where the bromine or chlorine atom is replaced by another nucleophile. Common reagents for these reactions include sodium hydroxide, potassium cyanide, and ammonia.

- Elimination Reactions The compound can undergo dehydrohalogenation to form alkenes. For example, treatment with a strong base like sodium ethoxide can lead to the formation of ethene.

- Oxidation and Reduction While less common, this compound can be oxidized or reduced under specific conditions to form various products.

The mechanism of action of this compound involves its reactivity with nucleophiles and bases. The presence of both bromine and chlorine atoms makes it susceptible to nucleophilic attack, leading to substitution or elimination reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Wirkmechanismus

The mechanism of action of 1-Bromo-1-chloroethane involves its reactivity with nucleophiles and bases. The presence of both bromine and chlorine atoms makes it susceptible to nucleophilic attack, leading to substitution or elimination reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

Vergleich Mit ähnlichen Verbindungen

1-Bromo-1-chloroethane can be compared with other similar compounds, such as:

1-Bromo-2-chloroethane: This compound has the bromine and chlorine atoms on adjacent carbon atoms.

1,1-Dibromoethane: This compound has two bromine atoms on the same carbon atom. It is more reactive in nucleophilic substitution reactions due to the presence of two leaving groups.

1,1-Dichloroethane: Similar to 1,1-Dibromoethane, but with two chlorine atoms.

The uniqueness of this compound lies in its dual halogenation, which provides a balance of reactivity and stability, making it a versatile compound in organic synthesis.

Biologische Aktivität

1-Bromo-1-chloroethane (C2H4BrCl) is a halogenated organic compound known for its unique chemical properties and biological activities. This compound has garnered attention in various fields, including toxicology, pharmacology, and environmental science. This article delves into the biological activity of this compound, highlighting its mutagenic potential, effects on cellular systems, and environmental implications.

Chemical Structure and Properties

This compound is a chiral molecule, possessing one chiral carbon atom. It can exist in two enantiomeric forms: (R)-1-bromo-1-chloroethane and (S)-1-bromo-1-chloroethane. The presence of bromine and chlorine atoms contributes to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C2H4BrCl |

| Molecular Weight | 129.41 g/mol |

| Boiling Point | 107 °C |

| Density | 1.55 g/cm³ |

| Solubility | Soluble in organic solvents |

Mutagenicity

Research has demonstrated that this compound exhibits mutagenic properties. A study comparing the genetic activity profiles of structurally related dihaloalkanes, including this compound, showed significant mutagenic effects in Drosophila melanogaster germ cells and somatic tissues . The study found that exposure to this compound resulted in increased mutation rates, indicating its potential as a genotoxic agent.

Cytotoxic Effects

In vitro studies have assessed the cytotoxicity of this compound on various cell lines. The results indicated that the compound induces cell death through mechanisms such as apoptosis and necrosis. For instance, human liver cells exposed to varying concentrations of this compound displayed dose-dependent cytotoxicity, with higher concentrations leading to significant cell viability reduction .

Environmental Impact

The environmental persistence of this compound raises concerns regarding its ecological effects. Studies utilizing multi-elemental isotope analysis have characterized the biotic and abiotic transformations of this compound in environmental settings. The findings suggest that while it can undergo degradation through hydrolytic processes, its potential to leach into groundwater systems poses risks to aquatic life .

Case Study 1: Genotoxicity in Invertebrates

A notable study investigated the genotoxic effects of this compound on Drosophila melanogaster. The researchers exposed larvae to various concentrations of the compound and assessed mutation frequency through molecular techniques. The results indicated a clear correlation between exposure concentration and mutation rate, underscoring the compound's potential as a mutagen .

Case Study 2: Cytotoxicity in Human Cell Lines

Another study focused on the cytotoxic effects of this compound on human liver carcinoma cells (HepG2). Cells were treated with increasing concentrations of the compound, revealing IC50 values that indicate significant cytotoxicity at low micromolar ranges. Mechanistic studies suggested that oxidative stress plays a crucial role in mediating cell death .

Eigenschaften

IUPAC Name |

1-bromo-1-chloroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4BrCl/c1-2(3)4/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMSVNDSDEZTYAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10870650 | |

| Record name | 1-Bromo-1-chloroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

593-96-4 | |

| Record name | 1-Bromo-1-chloroethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=593-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-1-chloroethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromo-1-chloroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-1-chloroethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.929 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.